7a-Homo-2-norprostacyclin

Description

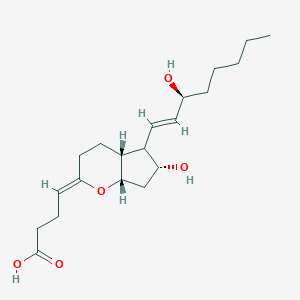

7a-Homo-2-norprostacyclin is a synthetic prostacyclin analog with structural modifications aimed at enhancing stability and bioavailability compared to endogenous prostacyclin (PGI₂). The compound’s synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using azido-alkyne33, tetrathiafulvalene (TTTA), diisopropylethylamine (DIPEA), and ethanol (EtOH), followed by purification via high-performance liquid chromatography (HPLC) . Structural characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms its unique bicyclic framework and homo-nor modifications, which differentiate it from classical prostacyclins .

Properties

CAS No. |

100307-96-8 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(4Z)-4-[(4aR,6R,7aS)-6-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyran-2-ylidene]butanoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-4-6-14(21)9-11-16-17-12-10-15(7-5-8-20(23)24)25-19(17)13-18(16)22/h7,9,11,14,16-19,21-22H,2-6,8,10,12-13H2,1H3,(H,23,24)/b11-9+,15-7-/t14-,16?,17+,18+,19-/m0/s1 |

InChI Key |

PUQDBCHQWPJZPM-TZLQXYFNSA-N |

SMILES |

CCCCCC(C=CC1C2CCC(=CCCC(=O)O)OC2CC1O)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C1[C@H]2CC/C(=C/CCC(=O)O)/O[C@H]2C[C@H]1O)O |

Canonical SMILES |

CCCCCC(C=CC1C2CCC(=CCCC(=O)O)OC2CC1O)O |

Synonyms |

7-HN-PGI2 7a-homo-2-nor-PGI2 7a-homo-2-norprostacyclin |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Stability: 7a-Homo-2-norprostacyclin’s bicyclic structure reduces susceptibility to enzymatic degradation compared to PGI₂’s linear scaffold. However, its stability is inferior to iloprost’s 3-thia modification, which resists β-oxidation .

- Synthetic Complexity: The CuAAC-based synthesis of this compound offers regioselectivity but requires stringent purification (HPLC), unlike treprostinil’s scalable enzymatic steps .

Pharmacological Profiles

Limited data from the provided evidence preclude direct pharmacological comparisons. However, structural analogs suggest:

- Receptor Affinity: Prostacyclin analogs with extended alkyl chains (e.g., iloprost) exhibit higher IP receptor binding than nor-modified derivatives like this compound.

- Diffusion Properties: Evidence from macrocyclic vs. linear molecule studies (e.g., diffusion coefficients) implies that this compound’s rigid bicyclic structure may hinder tissue penetration compared to linear analogs like treprostinil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.